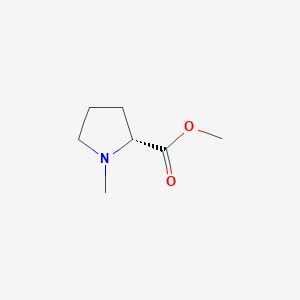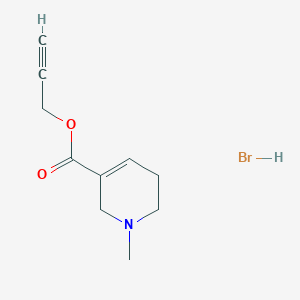
Acetic acid, 2-(1H-benzimidazol-2-yl)hydrazide (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine: is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine typically involves the condensation of 1,2-phenylenediamine with acetic hydrazide The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as optical sensors and catalysts.
Mécanisme D'action
The mechanism of action of 2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the polymerization of tubulin, thereby disrupting microtubule formation and affecting cell division . Additionally, it can act as a radical scavenger, neutralizing free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzimidazole: The parent compound of the benzimidazole class, known for its broad range of biological activities.
2-(1H-Benzimidazol-2-yl)benzene: A similar compound with different substituents, used in various chemical and biological applications.
2,6-Bis(1H-imidazol-2-yl)pyridine: Another related compound with applications in coordination chemistry and materials science.
Uniqueness
2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine is unique due to its specific acetylhydrazine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
116577-83-4 |
|---|---|
Formule moléculaire |
C9H10N4O |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
N'-(1H-benzimidazol-2-yl)acetohydrazide |
InChI |
InChI=1S/C9H10N4O/c1-6(14)12-13-9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,12,14)(H2,10,11,13) |
Clé InChI |
CDCZSUOUCQDXIW-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC1=NC2=CC=CC=C2N1 |
SMILES canonique |
CC(=O)NNC1=NC2=CC=CC=C2N1 |
Synonymes |
Acetic acid, 2-(1H-benzimidazol-2-yl)hydrazide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B53500.png)






![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)





